Pyrazolo[1,5-a]pyrimidin-3-amine
Overview
Description
Pyrazolo[1,5-a]pyrimidin-3-amine is a compound that has been identified as a strategic compound for optical applications due to several key characteristics . It has a molecular weight of 170.6 and its IUPAC name is pyrazolo[1,5-a]pyrimidin-3-ylamine hydrochloride .
Synthesis Analysis
A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis of these compounds involves a sequential opening/closing cascade reaction .Molecular Structure Analysis
The structure of pyrazolo[1,5-a]pyrimidin-3-amine is composed of a pyrazole ring and a pyrimidine ring . The pyrazole and pyrimidine are two types of important units with various biological activities .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidin-3-amine has tunable photophysical properties . It has good physicochemical property and biological characteristics .Scientific Research Applications
Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidines have shown potential as inhibitors of mycobacterial ATP synthase, useful in treating Mycobacterium tuberculosis. Novel analogues with specific phenyl and pyridylmethylamine substituents exhibited potent in vitro growth inhibition of M. tuberculosis, suggesting their potential as therapeutic agents (Sutherland et al., 2022).
Synthesis of Arylsubstituted Derivatives
The synthesis and characterization of 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives have been reported. These derivatives have exhibited significant biological activities in medicine, highlighting the versatility of pyrazolo[1,5-a]pyrimidine in medicinal chemistry (Li-feng, 2011).
Microwave-Assisted Synthesis Method
A practical method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones via microwave irradiation was developed. This method shows the adaptability of pyrazolo[1,5-a]pyrimidine in synthetic chemistry, enabling the creation of diverse derivatives under controlled conditions (Ng, Tiekink, & Dolzhenko, 2022).
Safety And Hazards
Future Directions
The high research value and broad application prospects of Pyrazolo[1,5-a]pyrimidin-3-amine make it one of the research hotspots of antitumor drugs in recent years . The introduction of a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been suggested .
properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSZMEQQBAGKPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611270 | |
Record name | Pyrazolo[1,5-a]pyrimidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyrimidin-3-amine | |
CAS RN |
232600-93-0 | |
Record name | Pyrazolo[1,5-a]pyrimidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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